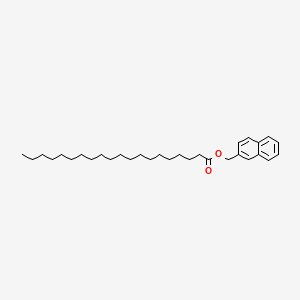
Naphthalen-2-ylmethyl Icosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-2-ylmethyl icosanoate is an organic compound that belongs to the class of esters It is formed by the esterification of naphthalen-2-ylmethanol with icosanoic acid This compound is characterized by its unique structure, which combines the aromatic naphthalene ring with a long-chain fatty acid ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of naphthalen-2-ylmethyl icosanoate typically involves the esterification reaction between naphthalen-2-ylmethanol and icosanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial production may incorporate green chemistry principles to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: Naphthalen-2-ylmethyl icosanoate can undergo various chemical reactions, including:
Oxidation: The aromatic ring of the naphthalene moiety can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The ester group can be reduced to yield the corresponding alcohol and carboxylic acid.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of naphthoquinones or other oxygenated naphthalene derivatives.
Reduction: Production of naphthalen-2-ylmethanol and icosanoic acid.
Substitution: Formation of brominated or nitrated naphthalene derivatives.
Applications De Recherche Scientifique
Naphthalen-2-ylmethyl icosanoate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various functionalized naphthalene derivatives, which are valuable in organic synthesis and material science.
Biology: The compound’s structural features make it a potential candidate for studying lipid-protein interactions and membrane dynamics.
Medicine: this compound and its derivatives may exhibit biological activities, such as antimicrobial or anti-inflammatory properties, making them of interest in drug discovery.
Industry: The compound can be used in the formulation of specialty chemicals, including surfactants, lubricants, and coatings.
Mécanisme D'action
The mechanism of action of naphthalen-2-ylmethyl icosanoate is primarily related to its interaction with biological membranes and proteins. The long-chain fatty acid ester moiety allows the compound to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Additionally, the aromatic naphthalene ring can engage in π-π interactions with aromatic amino acids in proteins, influencing protein structure and function. These interactions may modulate various cellular pathways and biological processes.
Comparaison Avec Des Composés Similaires
Naphthalen-2-ylmethyl icosanoate can be compared with other similar compounds, such as:
Naphthalen-2-ylmethyl palmitate: Another ester of naphthalen-2-ylmethanol, but with a shorter fatty acid chain (palmitic acid).
Naphthalen-2-ylmethyl stearate: Similar to this compound, but with an 18-carbon fatty acid chain (stearic acid).
Naphthalen-2-ylmethyl oleate: An ester with an unsaturated fatty acid (oleic acid), which introduces a double bond in the fatty acid chain.
Uniqueness: this compound is unique due to its combination of a naphthalene ring with a long-chain saturated fatty acid ester. This structure imparts distinct physicochemical properties, such as enhanced hydrophobicity and potential for specific biological interactions, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
84849-02-5 |
|---|---|
Formule moléculaire |
C31H48O2 |
Poids moléculaire |
452.7 g/mol |
Nom IUPAC |
naphthalen-2-ylmethyl icosanoate |
InChI |
InChI=1S/C31H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-31(32)33-27-28-24-25-29-21-19-20-22-30(29)26-28/h19-22,24-26H,2-18,23,27H2,1H3 |
Clé InChI |
VMZSWVNZWRBTDT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC(=O)OCC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




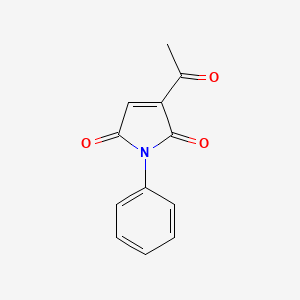
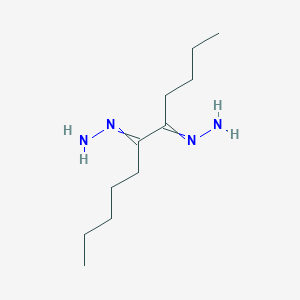
![N-{2-(Dimethylamino)-5-[(E)-(4-nitrophenyl)diazenyl]pyrimidin-4-yl}acetamide](/img/structure/B14404820.png)
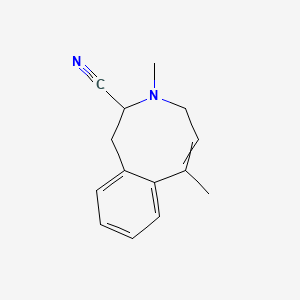
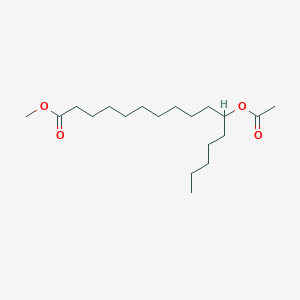
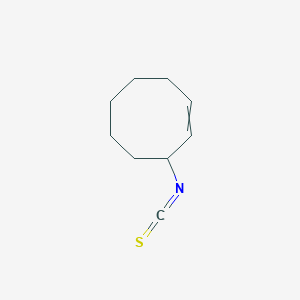
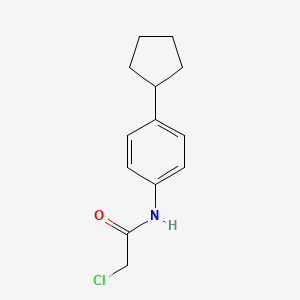
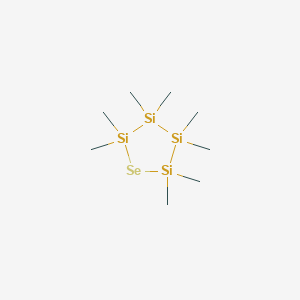

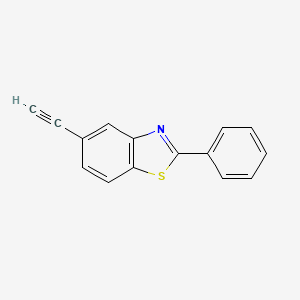
![N-[4-(Hydrazinesulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B14404894.png)

